N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group, a fluorine atom, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfon
Properties
Molecular Formula |
C14H12ClFN2O2S |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3 |
InChI Key |
JZCIBHAOAAKHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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